molecular formula C19H22N2O4S B2552358 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide CAS No. 328068-82-2

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide

Cat. No.: B2552358
CAS No.: 328068-82-2
M. Wt: 374.46
InChI Key: YYHRDRTXMKWFHV-UHFFFAOYSA-N
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Description

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is a complex organic compound characterized by the presence of a morpholine ring, a sulfonamide group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.

Scientific Research Applications

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the morpholine ring can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-4-morpholinecarboxamide: Similar in structure but lacks the sulfonamide group.

    4-Methylmorpholine: Contains the morpholine ring but differs in the substitution pattern.

    4-(N,N-Dimethylaminocarbonyl)phenylboronic acid: Shares the phenyl and dimethylaminocarbonyl groups but has a boronic acid instead of a sulfonamide.

Uniqueness

4,N-Dimethyl-N-[4-(morpholine-4-carbonyl)-phenyl]-benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the morpholine ring and the sulfonamide group allows for versatile interactions in various chemical and biological contexts.

Properties

IUPAC Name

N,4-dimethyl-N-[4-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-15-3-9-18(10-4-15)26(23,24)20(2)17-7-5-16(6-8-17)19(22)21-11-13-25-14-12-21/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRDRTXMKWFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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